Cas no 10401-25-9 (Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI))
![Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI) structure](https://nl.kuujia.com/scimg/cas/10401-25-9x500.png)
10401-25-9 structure
Productnaam:Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI)
Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI)
- 1-(2-benzoylphenoxy)propan-2-yl-dipropylazanium,iodide
- 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide
- AC1L18PL
- BENZOPHENONE, 2-(2-(DIPROPYLAMINO)PROPOXY)-, HYDRIODIDE
- LS-38921
- N-[1-(2-benzoylphenoxy)propan-2-yl]-N-propylpropan-1-aminium iodide
- 10401-25-9
-
- Inchi: InChI=1S/C22H29NO2.HI/c1-4-15-23(16-5-2)18(3)17-25-21-14-10-9-13-20(21)22(24)19-11-7-6-8-12-19;/h6-14,18H,4-5,15-17H2,1-3H3;1H
- InChI-sleutel: RCNOSIFVZRMVDJ-UHFFFAOYSA-N
- LACHT: I.CCCN(C(COC1=CC=CC=C1C(C1C=CC=CC=1)=O)C)CCC
Berekende eigenschappen
- Exacte massa: 436.8969
- Monoisotopische massa: 467.132122
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 10
- Complexiteit: 372
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 30.7
Experimentele eigenschappen
- Kookpunt: 475.6°C at 760 mmHg
- Vlampunt: 241.4°C
- PSA: 32.2
- LogboekP: 5.80510
Benzophenone,2-[2-(dipropylamino)propoxy]-, hydriodide (8CI) Gerelateerde literatuur
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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